molecular formula C11H10ClFN2O B1421883 2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide CAS No. 1178818-50-2

2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide

Cat. No.: B1421883
CAS No.: 1178818-50-2
M. Wt: 240.66 g/mol
InChI Key: RRVPVFAVKWOYAI-UHFFFAOYSA-N
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Description

“2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H10ClFN2O . It has a molecular weight of 240.66 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chloro group (Cl), a cyano group (CN), a fluorophenyl group (C6H4F), a methyl group (CH3), and an acetamide group (CH3CONH2) attached to a nitrogen atom .

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis of PET Agents: A study by Wang, Gao, and Zheng (2014) details the synthesis of a compound similar to 2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide, used in the radiosynthesis of a PET imaging agent, [(11)C]AZD8931. This compound is significant for imaging EGFR, HER2, and HER3 signaling in medical diagnostics (Wang, Gao, & Zheng, 2014).

Herbicide Detection and Analysis

  • Detection in Natural Water: Zimmerman, Schneider, and Thurman (2002) developed methods for detecting and analyzing herbicides like dimethenamid, which has structural similarities to this compound, in natural water. Their work contributes to environmental monitoring and safety (Zimmerman, Schneider, & Thurman, 2002).

Synthesis and Pharmacological Applications

  • Anti-Inflammatory Activity Synthesis: Sunder and Maleraju (2013) synthesized derivatives of a compound structurally similar to this compound and tested them for anti-inflammatory activity. Their research contributes to the development of new anti-inflammatory medications (Sunder & Maleraju, 2013).

Antimalarial Activity

  • Antimalarial Compound Synthesis: Werbel et al. (1986) investigated the synthesis of compounds related to this compound, showing their potential in antimalarial activity. This research is crucial for developing new treatments against malaria (Werbel et al., 1986).

Other Applications

  • Synthesis for Herbicide and Radiopharmaceuticals: Research by Latli and Casida (1995) involved the synthesis of herbicides and radiopharmaceuticals using a chloroacetanilide structure similar to this compound. This highlights its application in agricultural and medical fields (Latli & Casida, 1995).

Properties

IUPAC Name

2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-15(11(16)5-12)7-9-4-8(6-14)2-3-10(9)13/h2-4H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVPVFAVKWOYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)C#N)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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